![molecular formula C8H15NaO3S B072052 2-Ethylhexenylsulfonate, sodium salt CAS No. 1331-36-8](/img/structure/B72052.png)
2-Ethylhexenylsulfonate, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylhexenylsulfonate, sodium salt is a chemical compound that is used in various scientific research applications. It is a sulfonate ester that is commonly used as a surfactant in various fields, including pharmaceuticals, cosmetics, and industrial applications. This compound has gained significant attention in recent years due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-Ethylhexenylsulfonate, sodium salt is not well understood. However, it is believed to work by reducing surface tension and increasing the solubility of various compounds. This property makes it an effective surfactant in various applications.
Biochemical and Physiological Effects:
2-Ethylhexenylsulfonate, sodium salt has minimal biochemical and physiological effects. It is generally considered safe for use in various applications and has low toxicity. However, it is essential to follow proper safety protocols when handling this compound.
Vorteile Und Einschränkungen Für Laborexperimente
2-Ethylhexenylsulfonate, sodium salt has several advantages for lab experiments. It is a readily available and affordable compound that is easy to handle. It has low toxicity and is generally considered safe for use in various applications. However, it also has some limitations. It has limited solubility in water, which can limit its use in aqueous solutions. It also has limited stability at high temperatures and acidic conditions.
Zukünftige Richtungen
There are several future directions for the use of 2-Ethylhexenylsulfonate, sodium salt. One potential application is in the development of drug delivery systems. Its surfactant properties make it an effective emulsifier and solubilizer for poorly soluble drugs. Another potential application is in the development of nanomaterials. Its ability to reduce surface tension and increase solubility could be beneficial in the synthesis of various nanoparticles. Additionally, there is potential for the use of 2-Ethylhexenylsulfonate, sodium salt in the development of new surfactants with improved properties.
Conclusion:
2-Ethylhexenylsulfonate, sodium salt is a versatile compound with various scientific research applications. Its unique properties make it an effective surfactant in various fields, including pharmaceuticals, cosmetics, and industrial applications. While there is still much to learn about its mechanism of action, it has proven to be a useful compound in various applications. As research continues, there is potential for the development of new and innovative applications for this compound.
Synthesemethoden
The synthesis of 2-Ethylhexenylsulfonate, sodium salt involves the reaction of 2-ethylhexanol with sulfur trioxide, followed by neutralization with sodium hydroxide. This reaction produces 2-Ethylhexenylsulfonic acid, which is then converted to the sodium salt form by reacting with sodium hydroxide. This process is relatively simple and can be performed on a large scale.
Wissenschaftliche Forschungsanwendungen
2-Ethylhexenylsulfonate, sodium salt has various scientific research applications. It is commonly used as a surfactant in various fields, including pharmaceuticals, cosmetics, and industrial applications. In the pharmaceutical industry, it is used as an emulsifier and solubilizer for poorly soluble drugs. In the cosmetics industry, it is used as a foaming agent and emulsifier. In the industrial sector, it is used as a wetting agent and dispersant.
Eigenschaften
CAS-Nummer |
1331-36-8 |
---|---|
Produktname |
2-Ethylhexenylsulfonate, sodium salt |
Molekularformel |
C8H15NaO3S |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
sodium;(E)-2-ethylhex-1-ene-1-sulfonate |
InChI |
InChI=1S/C8H16O3S.Na/c1-3-5-6-8(4-2)7-12(9,10)11;/h7H,3-6H2,1-2H3,(H,9,10,11);/q;+1/p-1/b8-7+; |
InChI-Schlüssel |
IXYACKYHUWCLAM-USRGLUTNSA-M |
Isomerische SMILES |
CCCC/C(=C/S(=O)(=O)[O-])/CC.[Na+] |
SMILES |
CCCCC(=CS(=O)(=O)[O-])CC.[Na+] |
Kanonische SMILES |
CCCCC(=CS(=O)(=O)[O-])CC.[Na+] |
Synonyme |
2-Ethylhexene-1-sulfonic acid sodium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.